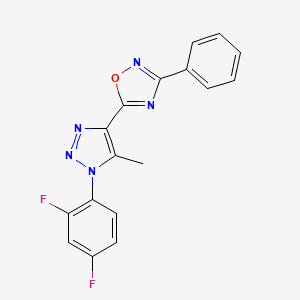

![molecular formula C18H15ClN4O2S2 B3409982 4-chloro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895420-40-3](/img/structure/B3409982.png)

4-chloro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Vue d'ensemble

Description

Triazoles and thiazoles are classes of heterocyclic compounds that contain nitrogen and sulfur atoms, respectively . They are present in a variety of pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases . Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of triazole-containing scaffolds has attracted much attention due to their biological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The structure of triazoles and thiazoles allows them to manifest substituents around a core scaffold in defined three-dimensional representations . This ability makes them valuable in drug design and discovery .Chemical Reactions Analysis

The reactivity of triazoles and thiazoles depends on their substituents and the conditions of the reaction . They can participate in a variety of chemical reactions, contributing to their versatility in drug synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and thiazoles depend on their specific structures and substituents . For example, they can exhibit different boiling points, basicity, water solubility, and reactivity with electrophiles .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to this scaffold have been found to act as analgesic and anti-inflammatory agents . These properties make them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new drugs to treat infections caused by bacteria and fungi.

Antiviral Activity

Triazole derivatives, including the compound , have demonstrated antiviral activity . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt, and are often used to treat high blood pressure and other heart-related conditions.

Anticonvulsant Activity

Compounds related to this scaffold have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of conditions characterized by seizures or convulsions.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Antitumor or Cytotoxic Activity

Thiazole and triazole derivatives have been found to exhibit antitumor or cytotoxic activities . This suggests potential applications in the treatment of various types of cancer.

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide are enzymes and receptors involved in cellular signaling pathways. This compound, due to its triazole and thiazole moieties, is known to interact with various biological targets, including kinases and receptors that play crucial roles in cell proliferation and survival .

Mode of Action

The compound binds to its target enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding alters the conformation of the target proteins, inhibiting their activity. For example, if the target is a kinase, the compound may prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cell growth and division .

Biochemical Pathways

The inhibition of target enzymes and receptors by this compound affects several biochemical pathways. Key pathways include the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell survival and proliferation. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential candidate for anticancer therapy .

Pharmacokinetics

The pharmacokinetics of 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely to be absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues with high metabolic activity. The metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Orientations Futures

The future research directions in the field of triazoles and thiazoles include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have potential for the discovery of new drug candidates due to their broad biological activities .

Propriétés

IUPAC Name |

4-chloro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S2/c19-14-6-8-16(9-7-14)27(24,25)20-11-10-15-12-26-18-21-17(22-23(15)18)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVKJABKLXGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409907.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409921.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409927.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3409931.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3409933.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3409935.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3409937.png)

![N-(2-chlorobenzyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409964.png)

![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3409968.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3409971.png)

![3-fluoro-4-methoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409977.png)

![2,5-dichloro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409990.png)

![2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409993.png)